molecular formula C6H3BrN2O2 B1606147 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide CAS No. 36387-84-5

5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide

Cat. No.: B1606147
CAS No.: 36387-84-5
M. Wt: 215 g/mol
InChI Key: LKJOMMKOOXECGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Structural Elucidation of Benzofuroxan (B160326) Systems

The study of benzofuroxans dates back to the late 19th century. Initially, their structure was a subject of considerable debate. The correct structure was established over time through various chemical degradation and spectroscopic studies. A key characteristic of the benzofuroxan system is the dynamic equilibrium between two tautomeric forms, the 1-oxide and the 3-oxide. This isomerization occurs through a transient, open-ring dinitrosobenzene intermediate. mdpi.com This tautomerism is a crucial aspect of their chemistry, influencing their reactivity and spectroscopic properties. At room temperature, NMR spectra often show broadened peaks due to the rapid interconversion between these forms. mdpi.com

Overview of the Benzo[c]researchgate.netguidechem.comnih.govoxadiazole N-Oxide Scaffold and its Significance in Heterocyclic Chemistry

The benzo[c] researchgate.netguidechem.comnih.govoxadiazole N-oxide, or benzofuroxan, scaffold is a versatile building block in organic synthesis and medicinal chemistry. nih.gov Its significance stems from a unique combination of chemical properties. Molecules with N-oxide functionalities are crucial in medicinal chemistry, often serving as synthetic intermediates or prodrugs. researchgate.net The N-oxide group can enhance water solubility and modulate the electronic and redox properties of the molecule. researchgate.net

One of the most notable features of the benzofuroxan system is its ability to act as a nitric oxide (NO) donor under physiological conditions. mdpi.comresearchgate.netnih.gov Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission. The capacity of benzofuroxans to release NO slowly imparts a longer duration of action compared to other NO donors, making them attractive for therapeutic applications. nih.gov Consequently, these compounds have been extensively studied for a wide range of biological activities, including antimicrobial, antiparasitic, and anticancer effects. nih.govchemicalbook.com Furthermore, they serve as valuable precursors for synthesizing a diverse array of other nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net

Rationale for Investigating Halogenated Benzo[c]researchgate.netguidechem.comnih.govoxadiazole N-Oxides

The introduction of halogen atoms onto the benzo[c] researchgate.netguidechem.comnih.govoxadiazole N-oxide scaffold is a common strategy to modulate its physicochemical and biological properties. Halogens are strong electron-withdrawing groups, and their presence can significantly influence the electronic environment of the heterocyclic ring system. This electronic perturbation affects the molecule's reactivity, reduction potential, and lipophilicity. nih.govpsu.edu

Research has shown that the presence of electron-withdrawing substituents, such as halogens, can lower the first reduction potential of the N-oxide moiety. psu.edu This facile monoelectronation is often associated with the biological activity of these compounds, particularly in areas like antitrypanosomal research. nih.govpsu.edu For instance, studies on halo-derivatives have demonstrated their potential as antichagasic agents. psu.edu Moreover, halogenated benzofuroxans, like 5-chloro- or 5-bromobenzo[c] researchgate.netguidechem.comnih.govoxadiazole, are valuable intermediates in the synthesis of other functionalized derivatives, such as nitriles, which can be further elaborated into other chemical entities. rsc.org

Specific Focus on 5-Bromobenzo[c]researchgate.netguidechem.comnih.govoxadiazole 1-oxide within the Context of N-Oxide Research

5-Bromobenzo[c] researchgate.netguidechem.comnih.govoxadiazole 1-oxide is a specific halogenated derivative that serves as a subject of interest in N-oxide research. Its structure incorporates the key features of the benzofuroxan scaffold with the modulating influence of a bromine substituent at the 5-position of the benzene (B151609) ring. This compound is used both as a research chemical to probe structure-activity relationships and as a synthetic intermediate. psu.edursc.org The bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of more complex molecules. The electrochemical properties of halo-derivatives, including the bromo-substituted compound, have been studied to understand their reduction mechanisms, which are often linked to their biological effects. psu.edu

Chemical Compound Data

Below are tables detailing the properties of the primary compound of focus and related structures mentioned in this article.

Table 1: Properties of 5-Bromobenzo[c] researchgate.netguidechem.comnih.govoxadiazole 1-oxide

Property Value Source
CAS Number 36387-84-5 guidechem.comchemicalbook.comchemicalbook.com
Molecular Formula C₆H₃BrN₂O₂ guidechem.com
Molecular Weight 215.0 g/mol guidechem.com

| Synonyms | 5-Bromobenzofuroxan | N/A |

Table 2: List of Compounds Mentioned

Compound Name Trivial/Other Name CAS Number
5-Bromobenzo[c] researchgate.netguidechem.comnih.govoxadiazole 1-oxide 5-Bromobenzofuroxan 36387-84-5
Benzo[c] researchgate.netguidechem.comnih.govoxadiazole N-oxide Benzofuroxan N/A
5-Chloro-4-nitrobenzo[c] researchgate.netguidechem.comnih.govoxadiazole N/A
4-Amino-3-nitrobenzoic acid N/A
Benzo[c] researchgate.netguidechem.comnih.govoxadiazole-5-carboxylic acid 1-oxide N/A
Benzo[c] researchgate.netguidechem.comnih.govoxadiazole-5-carboxylic acid N/A
Benzo[c] researchgate.netguidechem.comnih.govoxadiazole-5-carbonitrile N/A
5-Chloro- or 5-bromobenzo[c] researchgate.netguidechem.comnih.govoxadiazole N/A
Nifurtimox 23256-30-6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-oxido-2,1,3-benzoxadiazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJOMMKOOXECGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](ON=C2C=C1Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339204
Record name 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36387-84-5
Record name 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bromobenzo C 1 2 3 Oxadiazole 1 Oxide and Its Derivatives

Strategic Approaches to the Benzo[c]researchgate.netrsc.orgindexcopernicus.comoxadiazole N-Oxide Core

The foundational step in synthesizing 5-Bromobenzo[c] researchgate.netrsc.orgindexcopernicus.comoxadiazole 1-oxide is the construction of the benzo[c] researchgate.netrsc.orgindexcopernicus.comoxadiazole N-oxide, also known as the benzofuroxan (B160326) ring system. Several synthetic routes have been established to achieve this, each with its own set of advantages.

One-Pot Cyclization Reactions from Ortho-Substituted Nitrobenzenes

One of the most direct methods for forming the benzofuroxan core is through the intramolecular cyclization of ortho-substituted nitrobenzenes. A common precursor for this reaction is an o-nitrophenylazide, which upon thermal decomposition, can form the benzofuroxan. orgsyn.org Another approach involves the oxidative cyclization of 2-nitroanilines. rsc.org This method serves as a safer alternative by avoiding the use of potentially hazardous azide (B81097) compounds. rsc.org Additionally, iron-catalyzed one-pot cyclization reactions have been developed for the synthesis of related heterocyclic systems, demonstrating the utility of transition metals in facilitating such transformations.

Oxidation Protocols for Benzofurazan (B1196253) Precursors

An alternative strategy to obtain benzofuroxans is the oxidation of the corresponding benzofurazan (benzo[c] researchgate.netrsc.orgindexcopernicus.comoxadiazole). However, it is a notable characteristic of furoxans and benzofuroxans that they generally cannot be synthesized by the direct oxidation of their parent furazan (B8792606) and benzofurazan systems. rsc.org This necessitates the development of independent synthetic methods for the N-oxide derivatives.

Ring Transformation Methods for N-Oxide Synthesis

Ring transformation reactions offer a more complex but potentially versatile route to the benzofuroxan core. These methods can involve the rearrangement of other heterocyclic structures. For instance, the reaction of benzofurazan with ethanolamine (B43304) can lead to the formation of quinoxalines, indicating the possibility of ring-opening and subsequent rearrangement pathways that could potentially be adapted for benzofuroxan synthesis under different conditions. acs.org

Regioselective Halogenation Techniques for Bromination at the 5-Position

Following the synthesis of the benzofuroxan core, the introduction of a bromine atom at the 5-position is a key step. This is typically achieved through electrophilic aromatic substitution. The regioselectivity of the bromination is crucial, and various methods have been developed to control the position of the incoming bromine atom. For instance, the use of tetrabutylammonium (B224687) tribromide has been shown to be an efficient method for the regioselective bromination of related heterocyclic systems like pyrrolo[1,2-a]quinoxalines, offering a high degree of selectivity. nih.gov Such mild brominating agents can provide highly selective C3-brominated or C1, C3-dibrominated products in good yields. nih.gov

Brominating AgentKey Features
Tetrabutylammonium tribromide (TBATB)Mild and efficient for regioselective bromination. nih.gov
N-Bromosuccinimide (NBS)A common and versatile reagent for allylic and benzylic bromination, and can also be used for aromatic bromination.
Bromine (Br₂)A classic brominating agent, often used with a Lewis acid catalyst for aromatic systems.

Synthesis of Functionalized 5-Bromobenzo[c]researchgate.netrsc.orgindexcopernicus.comoxadiazole 1-oxide Derivatives

The 5-bromo substituent on the benzofuroxan ring serves as a valuable synthetic handle for the introduction of various functional groups. This is primarily accomplished through nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Reactions on Halogenated Benzofuroxans

The electron-withdrawing nature of the benzofuroxan ring system facilitates nucleophilic aromatic substitution (SNAAr) at the halogenated position. Aryl halides with electron-withdrawing substituents are known to undergo nucleophilic substitution. libretexts.org This allows for the displacement of the bromide ion by a range of nucleophiles, leading to the synthesis of a diverse library of derivatives.

The reaction of 5-bromo-1,2,3-triazines with phenols, for example, proceeds via a concerted SNAAr mechanism. nih.gov Similarly, halogenated benzofuroxans are reactive towards nucleophiles. For instance, 4,6-dichloro-5-nitrobenzofuroxan readily reacts with various amines to form water-soluble salts. nih.gov These reactions highlight the potential of 5-bromobenzofuroxan to react with a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate new functionalized molecules. The reactivity of the halogen is enhanced by the electron-withdrawing character of the furoxan ring.

NucleophilePotential Product
Phenols5-Aryloxybenzofuroxan
Amines5-Aminobenzofuroxan derivatives
Alkoxides5-Alkoxybenzofuroxan

These substitution reactions are pivotal for creating novel benzofuroxan-based compounds with tailored properties for various scientific and technological applications.

Beirut Reaction and its Applicability to 5-Bromobenzo[c]Current time information in Beirut, LB, LB.researchgate.netcrdeepjournal.orgoxadiazole 1-oxide

The Beirut Reaction is a notable method for the functionalization of benzofuroxans. researchgate.net This reaction typically involves the interaction of a benzofuroxan derivative with an electron-rich nucleophile, such as a carbanion or an electron-rich heterocyclic compound. researchgate.net The benzofuroxan ring system, particularly when substituted with electron-withdrawing groups, is highly electrophilic, making its carbocyclic ring susceptible to nucleophilic attack.

In the case of 5-Bromobenzo[c] Current time information in Beirut, LB, LB.researchgate.netcrdeepjournal.orgoxadiazole 1-oxide, the bromine atom acts as an electron-withdrawing group, further activating the benzene (B151609) ring towards nucleophilic substitution. The nature of the substituents on the benzofuroxan ring is of primary importance in determining the reactivity and the final product of the Beirut Reaction. researchgate.net For instance, the presence of electron-releasing substituents can shift the chemical reactivity from the carbocyclic ring to the furoxan ring itself. researchgate.net This reaction provides a direct pathway to introduce complex moieties onto the benzofuroxan core, leading to the synthesis of novel derivatives with potential applications in medicinal and materials chemistry. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C5 position of 5-Bromobenzo[c] Current time information in Beirut, LB, LB.researchgate.netcrdeepjournal.orgoxadiazole 1-oxide serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a highly effective method for forming biaryl structures. mdpi.com This reaction has been successfully applied to bromo-substituted heterocyclic compounds, including those similar to the target molecule. researchgate.netmdpi.com The reaction of 5-Bromobenzo[c] Current time information in Beirut, LB, LB.researchgate.netcrdeepjournal.orgoxadiazole 1-oxide with various arylboronic acids, catalyzed by a palladium complex, can yield a diverse library of 5-arylbenzofuroxan derivatives. The reaction conditions are generally mild, often compatible with a wide range of functional groups, and can be performed in aqueous media. mdpi.com An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, highlighting the robustness of this methodology. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromo-Aromatic Compounds

Aryl Halide (Analogue)Boronic Acid/EsterCatalystBase/SolventConditionsProductYield (%)Ref
Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidPd(II)-complex (0.1 mol%)Cs₂CO₃ / TolueneMicrowave, 25 minMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate96 researchgate.net
2-(4-bromophenyl)benzofuranPhenylboronic acidPd(II)-complex (10)K₂CO₃ / EtOH/H₂OReflux2-(Biphenyl-4-yl)benzofuran95 mdpi.com
ortho-Bromoaniline derivativeBenzylboronic acid pinacol (B44631) esterCataXCium A Pd G3K₃PO₄ / Dioxane/H₂O80 °C, 16 hortho-Benzylaniline derivative99 nih.gov

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction enables the formation of a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction can be used to introduce alkenyl substituents at the C5 position of the benzofuroxan ring. Studies on analogous substrates, such as 2-acetyl-5-bromobenzofuran, have shown that the choice of solvent, base, and the presence of additives like a phase-transfer catalyst are crucial for high conversion rates. researchgate.net The reaction typically exhibits high trans selectivity. organic-chemistry.org

Table 2: Mizoroki-Heck Cross-Coupling of 2-Acetyl-5-bromobenzofuran with Styrene

BaseSolventAdditiveConditionsConversion (%)Ref
K₂CO₃WaterTBAB100 °C, 2 h98 researchgate.net
K₂CO₃DMFTBAB100 °C, 2 h95 researchgate.net
K₂CO₃WaterNone100 °C, 2 h12 researchgate.net
KOHToluene-100 °C, 2 h0 researchgate.net

TBAB: Tetrabutylammonium bromide

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This methodology allows for the synthesis of 5-alkynylbenzofuroxan derivatives. Notably, copper-free Sonogashira protocols have been developed to meet the requirements for biological applications, for instance, in the fluorescent labeling of 5-bromo-2′-deoxyuridine in an aqueous medium. nih.gov Such conditions would likely be applicable to 5-Bromobenzo[c] Current time information in Beirut, LB, LB.researchgate.netcrdeepjournal.orgoxadiazole 1-oxide.

Table 3: Copper-Free Sonogashira Coupling of 5-bromo-2′-deoxyuridine (BrdU)

AlkyneCatalystLigandBaseSolventProductRef
Fluorescent dye-alkyneK₂PdCl₄S-Phosn-Bu₄N⁺OH⁻Aqueous mediumFluorescently labeled BrdU nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While direct examples on 5-bromobenzofuroxan are scarce, the successful amination of other challenging substrates like nitroarenes suggests its potential applicability. rhhz.net A reported method utilizes a Pd(acac)₂ catalyst with a BrettPhos ligand to couple various nitroarenes with diarylamines, arylamines, and alkylamines. rhhz.net Applying a similar protocol to 5-Bromobenzo[c] Current time information in Beirut, LB, LB.researchgate.netcrdeepjournal.orgoxadiazole 1-oxide could provide a direct route to 5-aminobenzofuroxan derivatives, which are valuable precursors for further derivatization.

Condensation and Derivatization via Carbonyl and Amino functionalities

Derivatives of 5-Bromobenzo[c] Current time information in Beirut, LB, LB.researchgate.netcrdeepjournal.orgoxadiazole 1-oxide that contain amino or carbonyl groups can undergo a wide array of subsequent condensation and derivatization reactions to build more complex molecular architectures.

Derivatization of Amino Functionalities

Amino-substituted benzofuroxans are versatile intermediates. For example, the reaction of 4,6-dichloro-5-nitrobenzofuroxan with the amino group of various amino acids proceeds via nucleophilic aromatic substitution to yield monosubstituted products. researchgate.net The resulting compound, which now contains a free carboxylic acid, can be further derivatized. The carboxyl group can be activated, for instance, by converting it into a mixed anhydride (B1165640) with isobutyl chloroformate. researchgate.netresearchgate.net This activated intermediate can then react with another amine, such as 2-nitroxyethylamine, to form an amide, effectively linking two different pharmacophores. researchgate.net This demonstrates a powerful strategy for creating hybrid molecules. researchgate.net

Derivatization of Carbonyl Functionalities

Should a derivative of 5-Bromobenzo[c] Current time information in Beirut, LB, LB.researchgate.netcrdeepjournal.orgoxadiazole 1-oxide bear a carbonyl group (aldehyde or ketone), a standard and widely used method for its derivatization is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govepa.gov This condensation reaction forms a stable 2,4-dinitrophenylhydrazone derivative. researchgate.netresearchgate.net The resulting hydrazones are crystalline solids that can be easily purified and characterized. This method is routinely used in analytical chemistry for the detection and quantification of carbonyl compounds using high-performance liquid chromatography (HPLC) with UV/Vis detection. epa.govthermofisher.com

Role of Phase-Transfer Catalysis in Benzofuroxan Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (e.g., a solid-liquid or liquid-liquid system). crdeepjournal.orgijirset.com The PTC process can lead to faster reactions, higher yields, fewer byproducts, and the elimination of expensive or hazardous solvents. ijirset.com The catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), functions by transporting an anionic reactant from an aqueous or solid phase into an organic phase where it can react with the substrate. crdeepjournal.orgoperachem.comyoutube.com

The mechanism often involves the catalyst forming a lipophilic ion pair with the anion, which can then diffuse across the phase boundary. mdpi.com This methodology is particularly valuable for reactions involving inorganic bases or nucleophiles with organic substrates. acsgcipr.org

In the context of benzofuroxan chemistry, PTC plays a significant role. For instance, the presence of TBAB was found to be essential for the successful Mizoroki-Heck cross-coupling of 2-acetyl-5-bromobenzofuran, a related substrate. researchgate.net In the absence of the phase-transfer catalyst, the yield of the coupling product decreased sharply. researchgate.net PTC can also be employed in the synthesis of benzofuroxan precursors. A key example is the synthesis of o-nitrodiphenyl ether via the reaction of o-chloronitrobenzene with solid potassium phenoxide, where a phosphonium (B103445) salt acts as a solid-liquid phase-transfer catalyst, enabling the reaction to proceed at a controllable temperature with high selectivity. crdeepjournal.org

Reactivity and Mechanistic Investigations of 5 Bromobenzo C 1 2 3 Oxadiazole 1 Oxide

Electronic Effects of the Bromine Substituent on the Benzofuroxan (B160326) Core Reactivity

The bromine atom at the 5-position of the benzofuroxan core exerts a dual electronic influence: a deactivating inductive effect (-I) and a weakly activating resonance effect (+M). This combination of effects modifies the electron density distribution within the benzofuroxan ring system, thereby influencing its susceptibility to attack by both electrophiles and nucleophiles.

In general, the reactivity of substituted benzofuroxans is highly dependent on the electronic characteristics of the substituents. semanticscholar.org Electron-withdrawing groups tend to enhance the electrophilicity of the carbocyclic ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups increase the electron density, which can facilitate electrophilic substitution, although such reactions are less common for the benzofuroxan system itself.

A kinetic study on the reaction of various substituted benzofuroxans with 2-acetylthiophene (B1664040) demonstrated that electron-withdrawing substituents accelerate the reaction rate. researchgate.net This provides indirect evidence for the activating effect of the bromine substituent in similar reactions.

Nucleophilic Reactivity Profiles and Electrophilic Site Characterization

The benzofuroxan ring system is known to be highly electrophilic and readily reacts with a variety of nucleophiles. nih.gov The primary electrophilic sites in substituted benzofuroxans are the carbon atoms of the benzene (B151609) ring. Computational studies on related systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the carbon atoms bearing electron-withdrawing groups are the most electrophilic and, therefore, the most susceptible to nucleophilic attack. nih.gov

In the case of 5-Bromobenzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole 1-oxide, the bromine atom, being an electron-withdrawing group, is expected to enhance the electrophilicity of the carbocyclic ring. Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for benzofuroxans. For instance, phenolate (B1203915) anions react with benzofuroxans to yield phenazine (B1670421) N,N'-dioxide derivatives. semanticscholar.org The reaction of 4,6-dichloro-5-nitrobenzofuroxan with various amines has also been reported to proceed via nucleophilic aromatic substitution. nih.gov

While specific reactivity profiles for 5-Bromobenzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole 1-oxide are not extensively documented, it is anticipated to react with a range of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of such reactions would be influenced by the position of the bromine substituent and the nature of the attacking nucleophile.

At low temperatures, 5-bromobenzofuroxan has been observed to transform into a second polymorph with a different unit cell, indicating complex solid-state behavior that could also influence its reactivity. nih.gov

N-Oxide Deoxygenation Reactions and Pathways

The deoxygenation of the N-oxide group in benzofuroxans is a synthetically useful transformation that leads to the corresponding benzofurazans. This reaction can be achieved using various reducing agents. While specific deoxygenation methods for 5-Bromobenzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole 1-oxide are not detailed in the available literature, general methods for the deoxygenation of benzofuroxans are applicable.

Common reagents used for the deoxygenation of N-oxides include trivalent phosphorus compounds, such as triethyl phosphite (B83602) or triphenylphosphine. The reaction generally proceeds via the abstraction of the oxygen atom from the N-oxide by the phosphine (B1218219), resulting in the formation of the corresponding phosphine oxide and the deoxygenated heterocycle.

The hydrodeoxygenation of related furanic compounds has been studied theoretically, providing insights into potential catalytic pathways for oxygen removal. nih.gov These studies suggest that metal sulfides, such as MoS₂, can be effective catalysts for deoxygenation. nih.gov

Tautomerism and Dynamic Isomerism in Benzofuroxan Systems

Benzofuroxans exist as a mixture of two rapidly interconverting tautomers: the N-1-oxide and the N-3-oxide. researchgate.netmdpi.com This tautomerism is a type of valence isomerization that proceeds through a transient o-dinitrosobenzene intermediate. The equilibrium between these two forms is a dynamic process, and the rate of interconversion is influenced by factors such as temperature, solvent polarity, and the electronic nature of the substituents on the benzene ring. semanticscholar.orgnih.gov

The presence of these tautomers can lead to the formation of isomeric products in reactions, as each tautomer may exhibit different reactivity. semanticscholar.org NMR spectroscopy is a powerful tool for studying this tautomeric equilibrium. At room temperature, the rapid interconversion often results in broadened signals in the NMR spectrum, while at lower temperatures, the individual tautomers may be observed. mdpi.com

The bromine substituent at the 5-position of the benzofuroxan ring is expected to influence the tautomeric equilibrium. In 5(6)-substituted benzofuroxans, electron-withdrawing groups generally favor the tautomer where the substituent is at the 6-position, while electron-releasing groups favor the 5-substituted tautomer. semanticscholar.org As bromine is an electron-withdrawing group, it is predicted to favor the 6-bromo tautomer in the equilibrium mixture of 5-Bromobenzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole 1-oxide.

The energy barrier for the interconversion between the tautomers is also affected by the substituent. While specific kinetic data for the tautomerization of 5-Bromobenzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole 1-oxide is not available, studies on other substituted benzofuroxans can provide some insights. For example, in the case of monomethyl-substituted furoxans, the activation energies for the equilibration are generally similar to those of other alkyl and aryl derivatives. rsc.org

Table 2: General Influence of Substituents on Benzofuroxan Tautomerism

Substituent at 5-position Electronic Nature Favored Tautomer Reference
Electron-releasing Donates electron density 5-substituted semanticscholar.org
Electron-withdrawing Withdraws electron density 6-substituted semanticscholar.org

Cycloaddition Reactions Involving the N-O Bond

The N-oxide functionality in benzofuroxans can participate in cycloaddition reactions, acting as a 1,3-dipole. These reactions are valuable for the synthesis of more complex heterocyclic systems. While specific examples of cycloaddition reactions involving 5-Bromobenzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole 1-oxide are not well-documented, the general reactivity pattern of benzofuroxan N-oxides suggests its potential to undergo such transformations.

Benzofuroxan N-oxides can react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the benzofuroxan and the dipolarophile.

Thermal and Photochemical Transformations

The reactivity of 5-Bromobenzo[c] nih.govoxadiazole 1-oxide under thermal and photochemical conditions is a critical aspect of its chemical behavior, influencing its stability and potential for synthetic applications. Research into the transformations of benzofuroxans, the parent ring system, indicates a propensity for ring-opening and rearrangement reactions upon exposure to heat and light. However, detailed experimental studies focusing specifically on the 5-bromo derivative are limited in the publicly available scientific literature.

Thermal Transformations

The thermal behavior of benzofuroxans is generally characterized by the cleavage of the N-O bond of the furoxan ring, which can initiate a cascade of reactions. While specific studies on the thermolysis of 5-Bromobenzo[c] nih.govoxadiazole 1-oxide are not extensively documented, the thermal decomposition of related benzofuroxan derivatives suggests potential reaction pathways. For instance, the thermolysis of unsubstituted and variously substituted benzofuroxans often leads to the formation of o-nitrosoanilines through rearrangement.

In the case of 5-Bromobenzo[c] nih.govoxadiazole 1-oxide, heating is expected to induce homolytic cleavage of the N-O bond, generating a diradical intermediate. This intermediate could then undergo further reactions, including rearrangement to the corresponding o-nitrosonitrile or fragmentation of the heterocyclic ring. The presence of the bromine atom at the 5-position may influence the stability of the intermediates and the distribution of final products due to its electronic and steric effects.

A comprehensive analysis of the thermal decomposition of related, more complex furoxan structures, such as 3,4-bis(4'-aminofurazano-3')furoxan (BAFF), has shown that the process can be intricate, involving multiple exothermic steps and the evolution of various gaseous products like CO₂, NO₂, N₂O, and NO. While not directly analogous, these studies highlight the energetic nature of the furoxan ring system and its tendency to decompose into smaller, stable molecules upon heating.

To provide a clearer picture, the following table summarizes hypothetical thermal transformation products based on the known reactivity of the benzofuroxan scaffold.

Starting MaterialConditionPlausible Intermediate(s)Potential Product(s)
5-Bromobenzo[c] nih.govoxadiazole 1-oxideHeat (Δ)Diradical species, Nitrene intermediate2-Bromo-6-nitrosobenzonitrile, fragmentation products (e.g., CO₂, N₂)

Photochemical Transformations

The photochemical reactivity of benzofuroxans offers alternative pathways for transformation, often leading to different products than those observed under thermal conditions. Irradiation with ultraviolet (UV) light can excite the molecule to a higher energy state, facilitating reactions that are not accessible thermally.

For benzofuroxans, photochemical excitation can also lead to the cleavage of the N-O bond. The resulting intermediates can undergo rearrangements or react with surrounding solvent molecules or other reagents. It has been noted in the broader context of the photochemical synthesis of benzofuroxans from o-nitrophenylazides that these reactions can proceed via a singlet nitrene intermediate which then reacts with a nearby nitro group.

While specific photochemical studies on 5-Bromobenzo[c] nih.govoxadiazole 1-oxide are scarce, general principles suggest that UV irradiation could lead to the formation of various rearranged products. The nature of the solvent and the wavelength of light used are expected to play a crucial role in determining the reaction outcome.

The following table outlines potential photochemical transformations based on the known photochemistry of related aromatic nitro and heterocyclic compounds.

Starting MaterialConditionPlausible Intermediate(s)Potential Product(s)
5-Bromobenzo[c] nih.govoxadiazole 1-oxideUV light (hν)Excited singlet or triplet state, Diradical speciesIsomeric rearranged products, products of photoreduction in the presence of a hydrogen donor

Further experimental research, including product isolation and characterization, along with mechanistic investigations using techniques such as flash photolysis and computational modeling, is necessary to fully elucidate the specific thermal and photochemical transformation pathways of 5-Bromobenzo[c] nih.govoxadiazole 1-oxide.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Bromobenzo C 1 2 3 Oxadiazole 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Studies

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 5-Bromobenzo[c] researchgate.netbohrium.combldpharm.comoxadiazole 1-oxide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the signals of the aromatic protons and carbons, and for investigating the potential for tautomerism within the benzofuroxan (B160326) ring system.

The ¹H NMR spectrum of 5-Bromobenzo[c] researchgate.netbohrium.combldpharm.comoxadiazole 1-oxide is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The chemical shifts and coupling patterns of the three protons on the benzene (B151609) ring are influenced by the bromine atom and the furoxan ring. The electron-withdrawing nature of both the bromine and the furoxan moiety generally leads to a downfield shift of the proton signals compared to unsubstituted benzene.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Aromatic carbons typically resonate in the range of 110-150 ppm. bhu.ac.incompoundchem.com The carbon atom directly attached to the bromine atom (the ipso-carbon) experiences a "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The other carbon signals are influenced by the inductive and resonance effects of the substituents.

Interactive Data Table: Predicted NMR Chemical Shifts Below are predicted chemical shift ranges for the protons and carbons in 5-Bromobenzo[c] researchgate.netbohrium.combldpharm.comoxadiazole 1-oxide based on general principles and data for similar structures. pdx.eduorganicchemistrydata.org

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-47.5 - 8.0-
H-67.2 - 7.7-
H-77.8 - 8.3-
C-4-115 - 125
C-5-110 - 120 (ipso-carbon)
C-6-125 - 135
C-7-120 - 130
C-3a-145 - 155
C-7a-150 - 160

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Benzofuroxan derivatives can exhibit N-1-oxide/N-3-oxide tautomerism. researchgate.netresearchgate.net While quantum chemical calculations suggest that the N-1-oxide tautomer is generally more stable, the presence of different substituents can influence this equilibrium. researchgate.net In solution, if the tautomeric interconversion is rapid on the NMR timescale, averaged signals will be observed. nih.gov

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. stackexchange.com

These 2D techniques are instrumental in piecing together the molecular structure and confirming the substitution pattern on the benzene ring. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.net For 5-Bromobenzo[c] researchgate.netbohrium.combldpharm.comoxadiazole 1-oxide, key vibrational bands would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region.

N-O stretching vibrations of the furoxan ring: These are characteristic and usually appear in the 1600-1650 cm⁻¹ and 1300-1400 cm⁻¹ regions.

C-Br stretching: Expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Analysis of these vibrational modes confirms the presence of the key structural components of the molecule. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. ruc.dk The conjugated π-system of the benzofuroxan core gives rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the substituents on the aromatic ring. The bromine atom and the furoxan ring influence the energy of the π molecular orbitals, leading to shifts in the absorption maxima (λ_max) compared to the parent benzofuroxan. These spectra are useful for understanding the extent of electronic conjugation and the effects of substituents on the electronic structure. researchgate.netirb.hr

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

HRMS is a powerful technique that provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For 5-Bromobenzo[c] researchgate.netbohrium.combldpharm.comoxadiazole 1-oxide (C₆H₃BrN₂O₂), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula.

The mass spectrum also reveals the fragmentation pattern of the molecule under ionization. nih.gov The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for aromatic compounds can involve the loss of small neutral molecules or radicals. nih.govyoutube.com For this compound, potential fragmentation could involve the loss of NO, N₂O, or the bromine atom, and cleavage of the furoxan ring. Understanding these pathways helps to corroborate the proposed structure. mdpi.com

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. mdpi.comnih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For 5-Bromobenzo[c] researchgate.netbohrium.combldpharm.comoxadiazole 1-oxide, a crystal structure would unequivocally confirm the connectivity and the geometry of the furoxan ring.

Furthermore, X-ray diffraction reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking, halogen bonding (involving the bromine atom), and other non-covalent interactions. bohrium.comnih.govrsc.org These interactions are crucial in determining the physical properties of the solid material. mdpi.commdpi.com

Computational and Theoretical Studies on 5 Bromobenzo C 1 2 3 Oxadiazole 1 Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and reactivity of molecular systems. By calculating the electron density, DFT methods can elucidate a variety of molecular properties, providing a foundational understanding of the behavior of 5-Bromobenzo[c] nih.govmdpi.comacs.orgoxadiazole 1-oxide.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In the case of benzofuroxan (B160326) derivatives, the HOMO-LUMO gap is a significant parameter. For instance, in a study of 4,6-dichloro-5-nitrobenzofuroxan, the HOMO-LUMO gap was found to be indicative of kinetic stability nih.gov. A larger gap suggests higher stability and lower reactivity. For substituted benzofurazan (B1196253) derivatives, which are structurally related to benzofuroxans, HOMO and LUMO energy levels have been determined both experimentally through Cyclic Voltammetry (CV) and computationally via DFT calculations semanticscholar.org. These studies show that the nature of the substituents significantly influences the energies of the frontier orbitals. For example, electron-donating groups tend to increase the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities nih.gov.

Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Related Heterocyclic Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Method Reference
3-Bromo-2-hydroxypyridine -6.880 -1.475 5.405 DFT/B3LYP/cc-pVTZ (in DMSO) mdpi.com
4-piperidino-7-nitrobenzofurazan - - - DFT/B3LYP/6-31+g(d,p) semanticscholar.org
4,6-dichloro-5-nitrobenzofuroxan derivative (3d) - - Higher gap suggests more kinetical stability B3LYP/6-31+G* nih.gov

This table presents data for related compounds to illustrate the typical range of values and the methods used for their determination. Specific values for 5-Bromobenzo[c] nih.govmdpi.comacs.orgoxadiazole 1-oxide would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites towards electrophilic and nucleophilic attack. The MEP surface visualizes the electrostatic potential on the electron density surface, where regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

For benzofuroxan derivatives, MEP analysis reveals the influence of substituents on the charge distribution. In a study of dinitrobenzofuroxan derivatives, the MEP was mapped on the total electron density to visualize the electronic characteristics researchgate.net. It has been established that the electrostatic potential is an effective tool for interpreting and predicting molecular reactive behavior researchgate.net. For substituted benzenes, a robust linear correlation has been observed between the electrostatic potential and substituent parameters, indicating that MEP can serve as a physically meaningful quantity for predicting substituent effects rsc.org.

In 5-Bromobenzo[c] nih.govmdpi.comacs.orgoxadiazole 1-oxide, the electronegative oxygen and nitrogen atoms of the furoxan ring, along with the bromine atom, are expected to create regions of negative electrostatic potential, while the hydrogen atoms of the benzene (B151609) ring will exhibit positive potential. This distribution of charge is critical in understanding intermolecular interactions and the initial steps of chemical reactions.

The aromaticity of a cyclic molecule is a key determinant of its stability and reactivity. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

Studies on benzofuran-4-ones have utilized NICS as an aromaticity criterion to evaluate their biological activity nih.gov. The NICS values, calculated at the ring center (NICS(0)) and 1 Å above it (NICS(1)), have been shown to correlate with the antifungal properties of these compounds nih.gov. While specific NICS values for 5-Bromobenzo[c] nih.govmdpi.comacs.orgoxadiazole 1-oxide are not available in the provided search results, the methodology is directly applicable. The benzofuroxan ring system has a relatively low aromatic character, which contributes to its reactivity nih.gov. The introduction of a bromine substituent would further modulate the electronic structure and, consequently, the aromaticity of the benzene ring, which could be quantified using NICS calculations.

Table 2: Representative NICS(0) and NICS(1) Values for Related Heterocyclic Rings

Compound/Ring NICS(0) (ppm) NICS(1) (ppm) Aromaticity Reference
Benzofuran-4-one series Varied with substitution Varied with substitution Correlated with antifungal activity nih.gov

This table illustrates the application of NICS in assessing the aromaticity of related heterocyclic systems. Specific calculations would be needed for 5-Bromobenzo[c] nih.govmdpi.comacs.orgoxadiazole 1-oxide.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment, such as solvent molecules. By simulating the atomic motions over time, MD can reveal the preferred conformations of a molecule and the influence of the solvent on its structure and dynamics easychair.org.

For flexible molecules, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. In the case of 5-Bromobenzo[c] nih.govmdpi.comacs.orgoxadiazole 1-oxide, which has a rigid fused ring system, conformational flexibility is limited. However, MD simulations are particularly useful for understanding how solvent molecules arrange around the solute and how this solvation shell affects the molecule's properties and reactivity easychair.org. The explicit treatment of solvent molecules in MD simulations allows for the investigation of solvent-mediated interactions, which can significantly influence reaction pathways and rates easychair.org. For instance, simulations can shed light on the role of water or other solvents in stabilizing charged intermediates or transition states.

While specific MD simulation studies on 5-Bromobenzo[c] nih.govmdpi.comacs.orgoxadiazole 1-oxide were not found in the search results, the methodology has been applied to study the crystal morphology of related furoxan derivatives in different solvents rsc.orgresearchgate.net. These studies use MD to understand the interactions between the crystal faces and solvent molecules, which in turn affects crystal growth and properties rsc.orgresearchgate.net.

Reaction Pathway Elucidation and Transition State Modeling

Understanding the mechanism of a chemical reaction involves identifying the sequence of elementary steps, including intermediates and transition states, that connect reactants to products. Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction pathways and modeling the high-energy transition states that are often difficult to observe experimentally.

For benzofuroxan derivatives, computational studies have been employed to investigate reaction mechanisms. For example, the reaction of 4,6-dichloro-5-nitrobenzofuroxan with nucleophiles has been studied using DFT to calculate the energy profile of a two-step process involving a nucleophilic attack and subsequent elimination nih.gov. These calculations help in understanding the selectivity and kinetics of such reactions. Another study focused on the reaction of 7-chloro-4,6-dinitrobenzofuroxan with aminothiazoles, where quantum-chemical computations were used to evaluate possible reaction pathways and predict the most probable products nih.gov.

The synthesis of benzofuroxans themselves has also been the subject of computational investigation. The thermolysis or pyrolysis of o-nitrophenyl azides is a known route to benzofuroxans, and this transformation is believed to proceed through a concerted mechanism with a planar transition state researchgate.net. DFT calculations have also been used to rationalize the regioselectivity of radical additions to the furoxan ring rsc.org.

For 5-Bromobenzo[c] nih.govmdpi.comacs.orgoxadiazole 1-oxide, computational modeling could be used to explore its reactivity in various transformations, such as nucleophilic aromatic substitution, where the bromine atom could be displaced, or reactions involving the furoxan ring itself. These studies would involve locating the transition state structures and calculating the activation energies for different potential pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

The benzofuroxan scaffold is present in a wide range of biologically active molecules, including compounds with anticancer, antifungal, and antitrypanosomal properties nih.govnih.govresearchgate.net. QSAR studies have been successfully applied to various series of benzofuran (B130515) and benzofuroxan derivatives to understand the structural requirements for their biological activities.

For example, a 2D-QSAR study on benzofuran-based vasodilators identified key molecular descriptors that control their activity nih.govnih.gov. Similarly, 3D-QSAR models have been developed for dibenzofuran (B1670420) derivatives as PTP-MEG2 inhibitors, revealing important pharmacophoric features for binding to the target protein. For antileishmanial 2-phenyl-2,3-dihydrobenzofurans, 3D-QSAR models proved superior in explaining and predicting their activity mdpi.com. These models often highlight the importance of electronic, steric, and hydrophobic properties in determining biological potency mdpi.com.

For derivatives of 5-Bromobenzo[c] nih.govmdpi.comacs.orgoxadiazole 1-oxide, a QSAR study could be undertaken to explore the structure-activity relationships for a specific biological target. This would involve synthesizing a library of analogues with variations at different positions of the benzofuroxan ring and measuring their biological activity. The resulting data could then be used to build a QSAR model, which would likely involve descriptors related to the electronic nature of the substituents (such as Hammett parameters or calculated atomic charges), their size and shape (steric parameters), and their lipophilicity (logP). Such a model would be invaluable for the rational design of new therapeutic agents based on the 5-bromobenzofuroxan scaffold.

Table 3: Chemical Compounds Mentioned

Compound Name
5-Bromobenzo[c] nih.govmdpi.comacs.orgoxadiazole 1-oxide
5-bromobenzofuroxan
4,6-dichloro-5-nitrobenzofuroxan
4-piperidino-7-nitrobenzofurazan
1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine
3-Bromo-2-hydroxypyridine
dinitrobenzofuroxan
benzofuran-4-one
indol-4-one
7-chloro-4,6-dinitrobenzofuroxan
o-nitrophenyl azide (B81097)
benzofuran
dibenzofuran

An extensive search of scientific literature and databases has been conducted to gather information on the computational and theoretical studies of 5-Bromobenzo[c] guidechem.comnih.govoxadiazole 1-oxide , with a specific focus on its molecular docking and ligand-receptor interactions.

Despite a thorough investigation, no specific molecular docking or ligand-receptor interaction studies for the compound 5-Bromobenzo[c] guidechem.comnih.govoxadiazole 1-oxide have been found in the available scientific literature.

Therefore, the section on "Computational and Theoretical Studies on 5-Bromobenzo[c] guidechem.comnih.govoxadiazole 1-oxide," specifically subsection "5.5. Molecular Docking and Ligand-Receptor Interaction Studies," cannot be generated with scientifically accurate and detailed research findings as requested.

Diverse Applications and Biological Activities of 5 Bromobenzo C 1 2 3 Oxadiazole 1 Oxide and Its Derivatives

Role as Versatile Synthetic Intermediates

5-Bromobenzo[c] nih.govresearchgate.netgoogle.comoxadiazole 1-oxide serves as a valuable precursor in the construction of various complex molecular architectures. Its inherent reactivity allows for its transformation into a variety of heterocyclic systems, making it a key building block for synthetic chemists.

Precursors for Complex Nitrogen Heterocycles

The benzofuroxan (B160326) ring system is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Notably, it plays a crucial role in the preparation of quinoxaline (B1680401) derivatives. researchgate.netsapub.orgnih.govmtieat.org The classical Beirut reaction, for instance, utilizes benzofuroxans to generate quinoxaline 1,4-dioxides, which are themselves important scaffolds in medicinal chemistry. researchgate.net This transformation highlights the utility of 5-bromobenzofuroxan in facilitating the assembly of more complex heterocyclic structures that are prevalent in many biologically active compounds. rsc.org The ability to serve as a synthon for such heterocycles underscores its importance in the development of new chemical entities.

Building Blocks for Hybrid Bioactive Compounds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been effectively applied using 5-bromobenzo[c] nih.govresearchgate.netgoogle.comoxadiazole 1-oxide and its derivatives. Researchers have successfully created hybrid molecules by linking the benzofuroxan moiety with other known pharmacophoric fragments, such as amino acids and phenols. nih.gov This strategy aims to develop new compounds with potentially enhanced or synergistic biological activities. The modular nature of this approach allows for the systematic variation of the linked fragments, enabling the exploration of structure-activity relationships and the optimization of desired biological effects. nih.gov

Biomedical and Pharmacological Applications

Derivatives of 5-Bromobenzo[c] nih.govresearchgate.netgoogle.comoxadiazole 1-oxide have demonstrated a broad spectrum of biological activities, with particularly promising results in the realm of antimicrobial research.

Antimicrobial Agents

The oxadiazole and benzofuroxan scaffolds are recognized for their significant antimicrobial properties. researchgate.netunime.it Derivatives incorporating these rings have shown potent activity against a range of pathogenic microorganisms, including bacteria and fungi. nih.govresearchgate.net

Derivatives of the broader oxadiazole class have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. Notably, oxadiazole-based compounds have demonstrated potent bactericidal activity against challenging Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA). unirioja.esnih.govnih.gov Some derivatives have also exhibited activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.net The mechanism of action for some of these compounds involves the inhibition of essential cellular processes, such as cell-wall biosynthesis. unirioja.esnih.gov

Table 1: Antibacterial Activity of Selected Oxadiazole Derivatives

Compound Class Bacterial Strain Activity/MIC Reference(s)
Oxadiazoles (B1248032) Methicillin-resistant Staphylococcus aureus (MRSA) MIC50: 1-2 µg/mL, MIC90: 4 µg/mL unirioja.esnih.gov
Oxadiazole ND-421 Vancomycin-resistant Enterococci (VRE) MIC90: ≤1 µg/mL unirioja.esnih.gov
Benzofuroxan Derivatives Escherichia coli ATCC25922 Active researchgate.net
Benzofuroxan Derivatives Staphylococcus aureus ATCC25923 Active researchgate.net
Benzofuroxan Derivatives Pseudomonas aeruginosa ATCC27853 Active researchgate.net

Benzofuroxan and its related benzofurazan (B1196253) derivatives have been identified as potent antifungal agents against a variety of plant pathogenic fungi. researchgate.netnih.gov Studies have demonstrated their efficacy in inhibiting the mycelial growth of fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, and Fusarium graminearum. researchgate.netnih.gov For instance, certain nitro-substituted benzofurazan derivatives have shown significant antifungal effects against R. solani. nih.gov Furthermore, the antifungal activity of these compounds extends to opportunistic human pathogens like Candida albicans. researchgate.net The potential of these derivatives as agricultural fungicides is a significant area of research, aiming to address the development of resistance to existing antifungal treatments. google.com

Table 2: Antifungal Activity of Benzofuroxan/Benzofurazan Derivatives

Compound Series Fungal Strain Activity/IC50 Reference(s)
Benzofurazan Derivatives (A Series) Rhizoctonia solani IC50 values < 5 µg/mL for 9 compounds nih.gov
Benzofurazan Derivative (A3) Rhizoctonia solani IC50 = 1.91 µg/mL nih.gov
Benzofurazan Derivatives (B Series) Sclerotinia sclerotiorum Moderate growth inhibition (IC50 < 25 µg/mL) nih.gov
Benzofuroxan Derivatives Candida albicans ATCC 60193 Active researchgate.net
4,6-dinitro-5,7-dichlorobenzofuroxan derivative Trichophyton mentagrophytes Four times more active than Nystatin nih.gov
Antiparasitic Potential (e.g., Leishmanicidal, Antitrypanosomal Activity)

Derivatives of benzo[1,2-c]1,2,5-oxadiazole N-oxide (benzofuroxan) have emerged as a promising class of compounds with significant antiparasitic activity, particularly against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.goveurekaselect.comnih.gov Research has focused on understanding the structure-activity relationships to optimize their trypanocidal effects.

Studies on various benzofuroxan derivatives have shown that their efficacy is linked to their lipophilic characteristics. psu.edu While the introduction of a bromine atom into the benzofuroxan system has, in some cases, led to compounds less active than their non-halogenated counterparts, specific substitutions have yielded highly potent molecules. nih.gov For instance, the derivative 5-(bromomethyl)-7-bromobenzo[c] nih.govresearchgate.netbldpharm.comoxadiazole N-oxide was identified as a highly cytotoxic compound against T. cruzi, with a 50% inhibitory dose (ID50) comparable to the reference drug Nifurtimox. nih.gov

The proposed mechanism of action for the antitrypanosomal effects of these compounds involves the parasite's metabolism. Electrochemical and biological studies, including electron spin resonance (ESR) spectroscopy, suggest that the N-oxide moiety undergoes bioreduction within the parasite. eurekaselect.compsu.edu This process appears to interfere with the parasite's respiratory system. Preliminary findings indicate that active benzofuroxan derivatives perturb the mitochondrial electron transport chain, leading to the inhibition of parasitic respiration. nih.govpsu.edu This mechanism is distinct from the generation of oxidative stress. psu.edu

Table 1: Antitrypanosomal Activity of Selected Benzofuroxan Derivatives

Compound Target Organism Activity Metric Result Reference
5-(bromomethyl)-7-bromobenzo[c] nih.govresearchgate.netbldpharm.comoxadiazole N-oxide Trypanosoma cruzi (epimastigotes) ID50 Similar to Nifurtimox nih.gov
Various benzofuroxan derivatives Trypanosoma cruzi (Tulahuen 2 strain) IC50 Some derivatives showed IC50 values in the same order as Nifurtimox nih.gov
Benzofuroxan derivative 7 Trypanosoma cruzi (epimastigotes) Respiration Inhibited cellular respiration psu.edu
Antitubercular Activity against Multidrug-Resistant Strains

The rise of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for novel therapeutic agents. Benzofuroxan derivatives have been identified as a promising new class of anti-TB agents with potent activity against drug-resistant strains of Mycobacterium tuberculosis. nih.gov The oxadiazole ring is considered a valuable scaffold in this context, sometimes acting as a bioisosteric replacement for the hydrazide moiety found in first-line anti-TB drugs. researchgate.net

A study involving the synthesis and evaluation of 23 new benzofuroxan derivatives demonstrated their efficacy against MDR-TB strains. nih.gov One compound, 6-((3-fluoro-4-thiomorpholinophenyl)carbamoyl)benzo[c] nih.govresearchgate.netbldpharm.comoxadiazole 1-N-oxide, was particularly noteworthy. It displayed minimum inhibitory concentration (MIC90) values below 0.28 μM against all evaluated MDR strains, suggesting a potential mechanism of action different from existing drugs. nih.gov This highlights the potential of the benzofuroxan scaffold to overcome current resistance mechanisms. Other studies on different oxadiazole isomers have also reported activity against various M. tuberculosis strains, including H37Rv, MDR, and extensively drug-resistant (XDR) strains, further validating this heterocyclic system as a source of new antitubercular leads. semanticscholar.org

Table 2: Antitubercular Activity of a Key Benzofuroxan Derivative

Compound Target Strain Activity Metric Result Reference
6-((3-fluoro-4-thiomorpholinophenyl)carbamoyl)benzo[c] nih.govresearchgate.netbldpharm.comoxadiazole 1-N-oxide (5b) Multidrug-Resistant M. tuberculosis MIC90 < 0.28 μM nih.gov

Anticancer and Antiproliferative Activity

The 1,2,5-oxadiazole scaffold and its N-oxide derivatives are actively investigated for their anticancer properties. iiarjournals.orgnih.gov These compounds have shown antiproliferative activity against a wide range of cancer cell lines. iiarjournals.org A significant recent development in this area is the discovery of benzo[c] nih.govresearchgate.netbldpharm.comoxadiazole derivatives as potent inhibitors of the Programmed death-ligand 1 (PD-L1). nih.gov PD-L1 is a crucial immune checkpoint protein that cancer cells exploit to evade the immune system.

In one study, a series of novel benzo[c] nih.govresearchgate.netbldpharm.comoxadiazole derivatives were designed and synthesized as PD-L1 inhibitors. One derivative, compound L7, showed a half-maximal inhibitory concentration (IC50) of 1.8 nM in a biochemical assay, which was 20 times more potent than the lead compound. nih.gov An orally bioavailable prodrug of this compound, L24, demonstrated significant in vivo antitumor effects in mouse models, which were attributed to the promotion of antitumor immunity. nih.gov This research positions benzoxadiazole derivatives as promising candidates for cancer immunotherapy.

Mechanisms of Cytotoxicity (e.g., Apoptosis Induction, Topoisomerase I Inhibition)

The cytotoxic effects of oxadiazole derivatives are mediated through various mechanisms. While DNA binding has been explored, some 1,2,5-oxadiazole N-oxide derivatives have shown poor affinity for DNA. nih.gov A more prominent mechanism for some nitrogenous heterocycles is the inhibition of tubulin polymerization, which is essential for mitotic spindle formation during cell division. mdpi.com

For certain classes of related compounds, the induction of apoptosis is a key mechanism. For example, specific bichalcophene-5-carboxamidines were found to significantly reduce the expression of cyclin-dependent kinase 1 (cdk1) and elevate the expression of the tumor suppressor protein p53 in HCT-116 colon cancer cells, leading to apoptosis. nih.gov In the context of antiparasitic action, the mechanism involves the perturbation of the mitochondrial electron chain, a vital cellular process. nih.gov For the recently developed benzo[c] nih.govresearchgate.netbldpharm.comoxadiazole-based PD-L1 inhibitors, the anticancer effect is achieved by blocking the PD-1/PD-L1 interaction, thereby restoring the immune system's ability to attack tumor cells. nih.gov

Development as Hypoxia-Activated Prodrugs

The N-oxide functionality within the 1,2,5-oxadiazole N-oxide (furoxan) ring system makes these compounds candidates for development as hypoxia-activated prodrugs. The rationale is that the low-oxygen environment (hypoxia) characteristic of solid tumors can facilitate the reductive activation of the N-oxide, releasing a cytotoxic agent selectively in the tumor tissue.

However, research in this area has yielded mixed results. A study involving the synthesis of several new 1,2,5-oxadiazole N-oxide derivatives, designed as potential selective hypoxic cell cytotoxins, found that the tested compounds were ultimately non-selective in their cytotoxicity between oxic and hypoxic conditions. nih.gov The compounds were also found to be less active than the parent compounds they were derived from, indicating that further structural modification is necessary to achieve hypoxia selectivity. nih.gov

Antiplatelet and Antithrombotic Activities

Derivatives of benzofuroxan have been synthesized and characterized as potential antiplatelet and antithrombotic agents. nih.gov Thrombosis is a primary factor in many cardiovascular diseases, and antiplatelet drugs are a cornerstone of prevention. nih.gov

In a study evaluating a series of N-oxide derivatives, including benzofuroxans, the compounds were tested for their ability to inhibit platelet aggregation induced by various agonists such as ADP, arachidonic acid, and collagen. nih.gov The results showed that the benzofuroxan derivatives were among the most active compounds, inhibiting platelet aggregation and reducing thromboembolic events in an in vivo mouse model by up to 80%. nih.gov One specific benzofuroxan derivative, 14a, emerged from this study as a promising new antiplatelet and antithrombotic prototype for preventing atherothrombotic events. nih.gov The antiplatelet activity of other heterocyclic systems, such as 5-oxoproline derivatives, has also been documented, underscoring the broad interest in such scaffolds for cardiovascular drug discovery. mdpi.com

Table 3: Antiplatelet and Antithrombotic Activity of Benzofuroxan Derivatives

Compound Class Assay Inducer Result Reference
Benzofuroxan Derivatives In vitro platelet aggregation ADP, arachidonic acid, collagen Inhibition of aggregation nih.gov
Benzofuroxan Derivatives (13a,b, 14a,b) In vivo pulmonary thromboembolism (mouse model) Collagen + epinephrine Reduction in thromboembolic events by up to 80% nih.gov

Nitric Oxide (NO) Donor Properties and Vasorelaxant Effects

The benzofuroxan ring system is a well-known nitric oxide (NO) donor. mdpi.com The N-oxide moiety can release NO under physiological conditions, a property that underpins many of the biological effects of this class of compounds, including their cardiovascular actions. nih.govmdpi.com Nitric oxide is a critical signaling molecule involved in numerous physiological processes, most notably vasodilation. nih.gov

The release of NO leads to the relaxation of vascular smooth muscle, which can lower blood pressure and improve blood flow. This vasorelaxant effect is a key component of the therapeutic potential of benzofuroxan derivatives in cardiovascular diseases. The antiplatelet activity of these compounds is also linked to their NO-donating capability, as NO can inhibit platelet activation and aggregation. nih.gov The ability of the furoxan and benzofuroxan scaffolds to release NO has been harnessed in the design of hybrid molecules aiming to combine the therapeutic effects of NO with other pharmacological activities. mdpi.commdpi.com

Neuroprotective and Procognitive Applications

The benzofuroxan (1,2,5-oxadiazole-N-oxide) framework is a key structural motif in the development of novel neuroprotective and procognitive agents. Furoxans are recognized as nitric oxide (NO) mimetic compounds, capable of releasing NO under physiological conditions, which plays a crucial role in neurotransmission and neuroprotection. nih.govresearchgate.net Research into this class of compounds has identified them as promising agents for treating neurodegenerative disorders. nih.gov

While studies specifically detailing the 5-bromo derivative are not prominent, the general class of Furoxans (1,2,5 Oxadiazole-N-Oxides) has been investigated as novel neuroprotective and procognitive agents. nih.gov The mechanism is often linked to their ability to modulate nitric oxide signaling pathways, which are critical in brain regions responsible for learning and memory. mdpi.com For instance, derivatives of the related benzofuran (B130515) scaffold have been shown to protect against NMDA-induced excitotoxicity and reduce reactive oxygen species (ROS) generation in neuronal cells. nih.govresearchgate.net Specifically, certain benzofuran-2-carboxamide (B1298429) derivatives provided significant protection against neuronal damage, with activity comparable to the established NMDA antagonist, memantine. nih.govresearchgate.net The exploration of benzofuran scaffolds in the context of Alzheimer's disease highlights the therapeutic potential of such heterocyclic systems in neurology. frontiersin.org The development of benzofuroxan derivatives as NO-releasing prodrugs represents a strategic approach to designing therapies for central nervous system disorders. nih.govbohrium.com

Optoelectronic and Material Science Applications

The unique electronic structure of the benzo[c] scnu.edu.cnnih.govmagtech.com.cnoxadiazole core makes it a valuable building block in material science, particularly for applications in optoelectronics.

Derivatives of benzo[c] scnu.edu.cnnih.govmagtech.com.cnoxadiazole (benzofurazan) and its N-oxide (benzofuroxan) are widely utilized in the design of fluorescent probes for bioimaging and sensing. The 7-nitro-2,1,3-benzoxadiazole (NBD) group, a derivative of the core structure, is a well-established fluorophore used extensively due to its environmental sensitivity, effectiveness, and high sensitivity. magtech.com.cn

Key research findings include:

pH Probes: Benzofuroxan amine derivatives have been successfully developed as fluorescent probes for detecting pH changes in biological systems. scnu.edu.cn

Biomolecule Detection: NBD-based probes have been designed for the detection of a wide range of molecules, including heavy metal cations, reactive oxygen species, DNA, and proteins. magtech.com.cn For example, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) has been used in fluorescence microscopy to study its interaction with glutathione (B108866) S-transferases (GSTs), enzymes often implicated in drug resistance in cancer. nih.gov

Assay Development: The fluorescent properties of these compounds are harnessed in advanced biological assays. A series of benzo[c] scnu.edu.cnnih.govmagtech.com.cnoxadiazole derivatives were evaluated as potent inhibitors of the PD-1/PD-L1 interaction using a homogeneous time-resolved fluorescence (HTRF) assay, which relies on the fluorescence characteristics of the molecules involved. nih.govacs.org

Antiparasitic Activity Evaluation: In the evaluation of carboxyimidamide-substituted benzo[c] scnu.edu.cnnih.govmagtech.com.cnoxadiazoles for antileishmanial activity, a fluorescent viability microplate assay was employed to determine the efficacy of the compounds against Leishmania donovani. nih.gov

These applications underscore the importance of the benzoxadiazole scaffold as a versatile platform for creating sensitive and selective fluorescent tools for chemical biology and medical diagnostics. rsc.orgcaymanchem.com

The strong electron-withdrawing nature of the benzo[c] scnu.edu.cnnih.govmagtech.com.cnoxadiazole unit makes it an excellent component for materials used in organic electronics.

Dye-Sensitized Solar Cells (DSSCs): Benzo[c] scnu.edu.cnnih.govmagtech.com.cnoxadiazole (referred to as CBS2 in some studies) has been identified as a superior spacer component in organic dyes for DSSCs. Its inclusion leads to materials with smaller energy gaps and red-shifted absorption wavelengths, which are desirable properties for efficient light harvesting and power conversion in solar cells. scnu.edu.cn

Organic Field-Effect Transistors (OFETs): A copolymer incorporating a benzo[c] scnu.edu.cnnih.govmagtech.com.cnoxadiazole (BOZ) unit into a naphthalenediimide (NDI) based polymer backbone has been developed. rsc.org This material, PNBO, functions as a high-performance, air-stable, unipolar n-type semiconductor. It possesses a deep-lying LUMO energy level (~-4.0 eV), which facilitates efficient electron injection. Field-effect transistors fabricated with this polymer exhibited outstanding electron mobility of up to 2.43 cm²/V·s and excellent operational stability. rsc.org While this application is for transistors, the principles of molecular design and electronic properties are directly relevant to the development of materials for OLEDs.

General Precursors: Brominated derivatives of fused heterocycles are valuable precursors for synthesizing the complex, unsymmetrically substituted dyes and polymers needed for various optoelectronic devices, including OLEDs and DSSCs. bohrium.com The broader class of oxadiazoles, particularly 1,3,4-oxadiazole (B1194373) derivatives, has also been extensively investigated as electron-transporting materials in OLEDs. researchgate.net

The 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) rings are foundational structures in the field of high-energy-density materials (HEDMs). These rings are nitrogen- and oxygen-rich, contributing to a high heat of formation and a favorable oxygen balance, which are key characteristics of energetic materials. rsc.orgresearchgate.net Benzofuroxan, as a fused-ring system, offers a stable and dense scaffold for the attachment of explosophoric groups (e.g., nitro, -NO₂). bohrium.comresearchgate.net

CompoundCalculated/Measured Density (g/cm³)Oxygen Balance (%)Key FeaturesReference
5,6-Dinitrobenzofuroxan (5,6-DNBF)1.88 (X-ray)Not specifiedHigh density, considered a promising HEDM. nih.gov
4,6-Dinitrobenzofuroxan (4,6-DNBF)1.76Not specifiedIsomer of 5,6-DNBF with lower density. nih.gov
5,7-dihydroxy-4,6-dinitrobenzo[c] scnu.edu.cnnih.govmagtech.com.cnoxadiazole 1-oxide (DHDNBF)1.91+6.20Impressive density and positive oxygen balance. bohrium.com
Hydrazinium salt of DHDNBFNot specifiedNot specifiedShows enhanced thermal stability and energetic performance. bohrium.com

Catalytic Roles in Organic Transformations

While the synthesis of 1,2,5-oxadiazole derivatives often relies on catalytic methods, the role of these compounds as catalysts in organic transformations is not a widely reported application. The literature predominantly features the benzo[c] scnu.edu.cnnih.govmagtech.com.cnoxadiazole 1-oxide core as a synthetic target or a functional moiety rather than a catalytic agent.

The synthesis of the broader class of oxadiazoles frequently employs catalysis. For instance:

An efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed using graphene oxide (GO) as an inexpensive, metal-free heterogeneous catalyst that plays a dual role as an oxidizing agent and a solid acid. nih.gov

Other catalytic systems, such as PTSA-ZnCl₂, have been shown to be effective for preparing 1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org

These examples highlight that while catalysis is crucial for accessing the oxadiazole framework, the framework itself is not typically the source of catalytic activity. researchgate.net The primary chemical utility of the benzo[c] scnu.edu.cnnih.govmagtech.com.cnoxadiazole 1-oxide ring lies in its electronic properties, its ability to act as an NO-donor, and its function as a stable, high-energy scaffold.

Structure Activity Relationship Sar Studies of 5 Bromobenzo C 1 2 3 Oxadiazole 1 Oxide Derivatives

Influence of Bromine Substitution on Biological Activity and Selectivity

The presence and position of a halogen atom on a pharmacologically active scaffold can profoundly modulate its biological properties, including potency, selectivity, and pharmacokinetic profile. In the context of benzofuroxan (B160326) derivatives, the introduction of a bromine atom at the 5-position is a key structural modification that warrants detailed investigation.

Halogen atoms, such as bromine, can influence biological activity through a combination of steric, electronic, and hydrophobic effects. The "halogen bond," a non-covalent interaction between the electrophilic region of a halogen and a nucleophilic site on a biological target, can significantly enhance binding affinity and, consequently, potency. nih.gov

Studies on related heterocyclic systems, such as benzofurans, have demonstrated the importance of halogenation. For instance, the introduction of a bromine atom to the methyl group at the 3-position of a benzofuran (B130515) ring led to compounds with remarkable cytotoxic activity against leukemia cell lines. nih.gov In another study, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity, with some compounds demonstrating significant growth inhibition against various cancer cell lines. mdpi.com These findings suggest that the bromo substituent can be a critical determinant of biological activity.

The selectivity of 5-bromobenzofuroxan derivatives for specific biological targets is also a crucial aspect of their SAR. The position of the bromine atom on the benzofuran ring has been shown to be a critical factor in determining biological activity and selectivity. nih.gov While direct studies on the selectivity of 5-bromobenzofuroxan derivatives are limited, research on substituted benzazoles has shown that electron-withdrawing groups at the 5-position can enhance activity against specific microbial strains. esisresearch.org This principle may translate to the 5-bromobenzofuroxan scaffold, where the electronegative bromine atom could confer selectivity for certain enzymes or receptors.

Impact of Substituent Position and Electronic Nature on Pharmacological Profiles

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can dramatically alter the reactivity and binding affinity of the benzofuroxan core. For example, in a series of substituted benzazoles, it was observed that the presence of electron-withdrawing groups, such as a chloro or nitro group at the 5-position, increased the antifungal activity against C. albicans. esisresearch.org Conversely, another study on benzofuroxan derivatives as fungicides found that the introduction of an electron-donating amino group at the R(2) position of the phenyl ring favored activity against Rhizoctonia solani.

The position of substituents is equally critical. Isomeric variations can lead to vastly different biological activities due to altered access to the binding site of a target protein. A comprehensive review on substituted benzofuroxans highlights that the nature of the substituent linked to the carbocyclic ring is of primary importance in understanding their medicinal properties. researchgate.net When benzofuroxans are substituted with electron-releasing groups, the chemical reactivity can be transferred from the carbocyclic ring to the furoxan ring, altering their biological mechanism. researchgate.net

The following table illustrates the impact of substituent variations on the anticancer activity of related benzofuran derivatives, providing insights that may be applicable to the 5-bromobenzofuroxan series.

Compound IDR1R2Cell LineIC50 (µM)
1c HBrK5625
1e BrHMOLT-410
2d CH2BrHHeLa2.5
3a COCH2BrHK5621
3d COCH2BrBrMOLT-42.5
Data sourced from a study on the synthesis and cytotoxic properties of new benzofuran derivatives. nih.gov

Identification of Key Pharmacophores for Specific Biological Targets

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. Identifying the key pharmacophoric features of 5-bromobenzofuroxan derivatives is essential for designing new molecules with enhanced potency and selectivity.

Pharmacophore models can be developed using ligand-based or structure-based approaches. nih.gov In the absence of a known 3D structure of the biological target, ligand-based methods rely on a set of active compounds to derive a common feature hypothesis. For benzofuroxan derivatives, key pharmacophoric features likely include:

A hydrogen bond acceptor: The oxygen atoms of the oxadiazole N-oxide ring are potential hydrogen bond acceptors.

A hydrogen bond donor: Substituents with amine or hydroxyl groups can act as hydrogen bond donors.

An aromatic ring: The benzene (B151609) ring of the benzofuroxan core provides a scaffold for hydrophobic and π-stacking interactions.

A halogen bond donor: The bromine atom at the 5-position can participate in halogen bonding.

A study on KV10.1 voltage-gated potassium channel inhibitors, which are structurally diverse, utilized molecular dynamics-derived pharmacophore models to understand ligand-protein interactions. The resulting model highlighted the importance of hydrophobic and positively charged groups for inhibitory activity. nih.gov While this study was not on benzofuroxans, it demonstrates the utility of pharmacophore modeling in elucidating key interaction points.

The development of a specific pharmacophore model for a particular biological target of 5-bromobenzofuroxan derivatives would involve synthesizing a library of analogues with systematic variations and evaluating their activity. Computational tools can then be used to generate and validate pharmacophore hypotheses. nih.govyoutube.comyoutube.comyoutube.com

Correlation between Lipophilicity and Biological Efficacy

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov For 5-bromobenzofuroxan derivatives, establishing a clear correlation between lipophilicity and biological efficacy is a key aspect of their SAR.

An optimal level of lipophilicity is generally required for a compound to efficiently cross biological membranes and reach its target. However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and rapid metabolic clearance, all of which can diminish therapeutic efficacy. nih.gov

Quantitative structure-activity relationship (QSAR) studies on halogenated compounds have often shown that lipophilicity plays a mixed role in their biological activity. For a set of polyhalogenated ethers, a QSAR model indicated that both polar and non-polar (logP) parameters were important for their anesthetic activity. nih.gov Similarly, a QSAR study on the toxicity of halogenated aliphatic hydrocarbons suggested that molar refractivity and the energy gap were significant descriptors, highlighting the role of electrophilicity alongside lipophilicity. aimspress.com

The following table presents calculated lipophilicity (logP) values for a series of hypothetical 5-bromobenzofuroxan derivatives to illustrate the effect of different substituents.

Substituent at C7Calculated logP
-H2.5
-CH32.9
-OH2.1
-NH22.0
-NO22.3
-Cl3.0
Note: These are estimated values and actual experimental values may vary.

Rational Design Principles for Enhanced Potency and Reduced Toxicity

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the SAR of lead compounds. For 5-bromobenzofuroxan derivatives, several key principles can guide the design of molecules with enhanced potency and a more favorable toxicity profile.

One primary strategy is scaffold hopping , where the core benzofuroxan structure is maintained, but the substituents are varied to optimize interactions with the target. This approach relies on a detailed understanding of the SAR, as discussed in the preceding sections. For example, if a particular biological target has a hydrophobic pocket, introducing lipophilic substituents at appropriate positions on the benzofuroxan ring could enhance binding affinity.

Another important principle is the incorporation of polar functionality . While lipophilicity can be crucial for membrane permeability, the addition of polar groups can improve aqueous solubility and reduce non-specific toxicity. In the development of BET bromodomain inhibitors, the introduction of a carboxamide group protruding into the solvent-exposed region led to a significant improvement in the lipophilic efficiency (LipE). nih.gov

Structure-based drug design becomes a powerful tool when the 3D structure of the biological target is known. Docking studies can be used to predict the binding mode of 5-bromobenzofuroxan derivatives and to identify key interactions that can be optimized. For instance, in the rational design of benzofuro[3,2-b]pyridines as topoisomerase inhibitors, a structure-activity relationship study suggested that a phenol (B47542) moiety at a specific position played a crucial role in the dual inhibitory activity. nih.gov

Finally, the concept of bioisosteric replacement can be employed to fine-tune the properties of lead compounds. This involves replacing a functional group with another that has similar steric and electronic properties but may offer advantages in terms of metabolism, toxicity, or synthetic accessibility. For example, a bromine atom could potentially be replaced with other halogens or a trifluoromethyl group to modulate the compound's properties.

By systematically applying these rational design principles, it is possible to navigate the complex landscape of SAR and develop 5-bromobenzofuroxan derivatives with improved therapeutic potential.

Future Research Directions and Therapeutic Potential

Exploration of Novel and Greener Synthetic Pathways

The synthesis of benzofuroxans, including 5-Bromobenzo[c] nih.govnih.govnih.govoxadiazole 1-oxide, has traditionally relied on methods such as the oxidative cyclization of 2-nitroanilines and the thermolysis or pyrolysis of o-nitrophenyl azides. researchgate.net While effective, these methods often involve harsh conditions and the use of hazardous reagents, such as explosive arylazides. researchgate.net A significant future research direction is the development of novel, safer, and more environmentally friendly synthetic strategies.

Recent advancements have shown promise in this area. For instance, the use of greener solvents like the biorenewable 2-MeTHF and environmentally benign bases such as sodium hydroxide (B78521) has been explored for the synthesis of furoxan derivatives. mdpi.com Microwave-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of oxadiazole derivatives, offering benefits such as reduced reaction times and minimized by-product formation. nih.govmdpi.com Furthermore, alternative synthetic routes that avoid hazardous intermediates, such as the oxidative cyclization of N-hydroxy-2-nitroanilines, provide a safer pathway to benzofuroxans. rsc.org Future research should focus on optimizing these greener methods and exploring catalytic systems to improve efficiency and sustainability. researchgate.netmdpi.com

Key areas for future synthetic research include:

Developing catalytic systems for the direct and selective synthesis of substituted benzofuroxans.

Expanding the use of microwave and ultrasound irradiation to promote cleaner and more efficient reactions. mdpi.com

Investigating one-pot procedures from readily available starting materials to streamline the synthesis process. organic-chemistry.org

Exploring enzymatic and biocatalytic methods for the synthesis of benzofuroxan (B160326) derivatives.

In-depth Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms of benzofuroxans is crucial for predicting their reactivity, stability, and biological activity. The electronic structure of benzofuroxans is complex, and their reactions can be sensitive to substituents and reaction conditions. nih.gov Quantum chemical calculations and computational modeling have become invaluable tools for investigating these mechanisms at a molecular level. nih.govnih.gov

Studies have begun to unravel the intricacies of reactions like the Boulton-Katritzky rearrangement and the tautomerization of benzofuroxan derivatives. nih.govacs.org These computational approaches allow for the characterization of transition states and reaction intermediates that are often difficult to observe experimentally. nih.govacs.org Advanced analytical techniques, such as electrospray ionization mass spectrometry (ESI-MS) coupled with infrared multiple photon dissociation (IRMPD) spectroscopy, have enabled the direct observation and characterization of reaction intermediates, providing experimental validation for proposed mechanisms. nih.gov

Future research should aim to:

Combine computational and experimental approaches to gain a comprehensive understanding of the reaction pathways of 5-Bromobenzo[c] nih.govnih.govnih.govoxadiazole 1-oxide and its analogs with biological nucleophiles.

Investigate the role of the bromine substituent and other functional groups on the reaction kinetics and thermodynamics. researchgate.net

Elucidate the mechanism of NO release from benzofuroxan derivatives under various physiological conditions.

Study the isomerization processes of substituted benzofuroxans, as different isomers can exhibit distinct biological activities. researchgate.net

Advanced Studies on Molecular Targets and Mechanisms of Action in Biological Systems

Benzofuroxan derivatives have demonstrated a broad spectrum of biological activities, including potent effects against cancer cells, bacteria, fungi, and parasites. researchgate.netnih.govresearchgate.net The primary mechanism of action is often attributed to their ability to release nitric oxide (NO), a key signaling molecule involved in numerous physiological and pathological processes. bohrium.com The release of NO can lead to vasodilation, inhibition of platelet aggregation, and, at higher concentrations, cytotoxic effects through the generation of reactive oxygen species (ROS) and DNA damage. nih.govbohrium.commdpi.com

In the context of cancer, benzofuroxans have been shown to inhibit DNA synthesis and induce apoptosis through the mitochondrial pathway. nih.govmdpi.com For instance, certain derivatives have been found to be highly active against various cancer cell lines, with some exhibiting selectivity towards tumor cells over normal cells. mdpi.commdpi.com In the realm of infectious diseases, a benzofuroxan derivative has been identified as a promising lead compound for a new class of antitubercular drugs that act by blocking translation in M. tuberculosis. newtbdrugs.org Other derivatives have shown significant activity against various fungal and bacterial pathogens, including antibiotic-resistant strains. nih.govmdpi.com

Despite these promising findings, the precise molecular targets for many benzofuroxan derivatives remain to be fully elucidated. Future research should focus on:

Identifying the specific enzymes, receptors, or signaling pathways that interact with 5-Bromobenzo[c] nih.govnih.govnih.govoxadiazole 1-oxide and its analogs.

Utilizing advanced techniques such as proteomics and transcriptomics to understand the global cellular response to these compounds.

Investigating the potential for dual-action mechanisms, where the benzofuroxan moiety is combined with other pharmacophores to target multiple pathways simultaneously. nih.govmdpi.com

Exploring the relationship between the electrochemical properties of these compounds and their biological activity. psu.edu

Development of Selective and Potent Analogs for Targeted Therapies

A key challenge in drug development is to design molecules that are both potent against their intended target and selective, with minimal off-target effects. The development of analogs of 5-Bromobenzo[c] nih.govnih.govnih.govoxadiazole 1-oxide represents a promising strategy for achieving this goal. By systematically modifying the structure of the benzofuroxan core, researchers can fine-tune the compound's physicochemical properties and biological activity.

Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzofuroxan ring are critical for determining potency and selectivity. benthamdirect.comnih.gov For example, the introduction of specific functional groups can enhance anticancer activity and selectivity for certain cancer cell lines. mdpi.commdpi.com The creation of hybrid molecules, where the benzofuroxan scaffold is linked to other known pharmacophores, is a particularly promising approach. This strategy has been used to develop novel anticancer agents with enhanced efficacy. mdpi.comnih.gov

Future directions in the development of selective and potent analogs include:

Conducting comprehensive SAR studies to guide the rational design of new derivatives with improved therapeutic indices.

Employing computational docking and molecular modeling to predict the binding of analogs to specific molecular targets. nih.gov

Synthesizing and evaluating a diverse library of analogs with a wide range of substituents to explore the chemical space around the benzofuroxan core. nih.govnih.gov

Focusing on the development of analogs that can overcome drug resistance mechanisms in cancer and infectious diseases.

Integration into Nanomaterials and Advanced Delivery Systems

The therapeutic efficacy of many promising drug candidates is often limited by poor water solubility, which can affect their bioavailability and administration. nih.gov Benzofuroxan derivatives, being largely lipophilic, may face similar challenges. A significant area for future research is the integration of 5-Bromobenzo[c] nih.govnih.govnih.govoxadiazole 1-oxide and its analogs into nanomaterials and advanced delivery systems to overcome these limitations.

Nanocarriers, such as polymeric nanoparticles and liposomes, can encapsulate hydrophobic drugs, improving their solubility and enabling intravenous administration. nih.gov These delivery systems can also be engineered to target specific tissues or cells, thereby increasing the drug's concentration at the site of action and reducing systemic toxicity. The development of carrier-free microspheres for controlled-release drug delivery is another innovative approach that could be applied to benzofuroxan derivatives. nih.gov

Furthermore, the unique electronic properties of benzofuroxans make them interesting candidates for integration into advanced materials. chemimpex.com For example, they have been explored for their potential in organic light-emitting diodes (OLEDs) and sensors due to their electron-accepting capabilities. chemimpex.com This suggests the possibility of developing theranostic agents, where the benzofuroxan derivative serves as both a therapeutic agent and a component of a diagnostic or imaging system.

Future research in this area should focus on:

Developing and characterizing nanoparticle formulations of 5-Bromobenzo[c] nih.govnih.govnih.govoxadiazole 1-oxide and its potent analogs.

Investigating the use of stimuli-responsive nanocarriers that release the drug in response to specific triggers in the tumor microenvironment (e.g., pH, enzymes).

Exploring the conjugation of benzofuroxan derivatives to polymers to create novel materials with enhanced thermal and mechanical properties for various applications.

Designing and synthesizing benzofuroxan-based theranostic agents for simultaneous cancer therapy and imaging.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromobenzo[c][1,2,5]oxadiazole 1-oxide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of a pre-oxidized benzoxadiazole scaffold. Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) in anhydrous DCM under UV light (λ = 365 nm) to selectively introduce bromine at the C5 position .
  • Oxidation : Post-bromination oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form the 1-oxide derivative. Reaction temperature (0–25°C) and solvent polarity (e.g., DCM vs. THF) critically affect oxidation efficiency and byproduct formation .
  • Yield Optimization : Lower temperatures (0–5°C) reduce side reactions, while catalytic bases like pyridine improve regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C-NMR : Confirm bromine substitution via deshielding of adjacent protons (δ = 7.8–8.2 ppm) and carbon shifts (C5: δ = 120–125 ppm) .
  • Mass Spectrometry (MS) : Look for [M+H]⁺ peaks at m/z ~229 (C₆H₃BrN₂O₂) with isotopic patterns matching bromine’s 1:1 ratio (⁷⁹Br/⁸¹Br) .
  • Chromatography : HPLC with a C18 column (MeCN/H₂O gradient) resolves impurities; retention time consistency (±0.2 min) indicates purity >95% .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer :

  • Crystallographic Validation : If NMR suggests planar geometry but X-ray reveals puckering, perform DFT calculations (e.g., B3LYP/6-31G*) to assess conformational energy barriers. Discrepancies often arise from dynamic effects in solution vs. solid state .
  • Solvent Effects : Polar solvents (DMSO-d₆) may stabilize charge-separated resonance forms, altering NMR shifts. Compare spectra in CDCl₃ vs. DMSO-d₶ to identify solvent-induced artifacts .

Q. What strategies optimize the compound’s stability under catalytic conditions (e.g., cross-coupling reactions)?

  • Methodological Answer :

  • Ligand Design : Use electron-deficient ligands (e.g., Xantphos) to stabilize Pd(0) intermediates in Suzuki-Miyaura couplings, minimizing oxidative degradation of the oxadiazole ring .
  • Temperature Control : Maintain reactions at 60–80°C to balance reactivity and thermal decomposition (TGA data shows onset degradation at 120°C) .
  • Additives : Add 1 eq. of 2,6-lutidine to scavenge HBr byproducts, preventing acid-catalyzed ring-opening .

Q. How do electronic effects of the bromine substituent influence photophysical properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Bromine’s electron-withdrawing effect red-shifts absorption maxima (λₘₐₓ) by 15–20 nm compared to non-halogenated analogs. Solvatochromic studies (e.g., in toluene vs. DMF) quantify polarity-dependent excited-state behavior .
  • Computational Modeling : TD-DFT calculations (CAM-B3LYP/def2-TZVP) correlate HOMO-LUMO gaps with experimental λₘₐₓ values, validating bromine’s role in charge-transfer transitions .

Experimental Design & Data Analysis

Q. What controls are essential when studying the compound’s reactivity in nucleophilic aromatic substitution (SₙAr)?

  • Methodological Answer :

  • Blank Reactions : Run parallel experiments without nucleophiles (e.g., NaN₃) to distinguish thermal degradation from SₙAr-specific pathways .
  • Isotopic Labeling : Use ⁸¹Br-enriched samples to track bromide release via ICP-MS, confirming mechanistic pathways .
  • Kinetic Profiling : Monitor reaction progress via in situ IR (C-Br stretch at 550 cm⁻¹ disappearance) to derive rate constants (k) and activation parameters .

Q. How can researchers mitigate batch-to-batch variability in large-scale syntheses?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor intermediate formation (e.g., oxidation state of the oxadiazole ring) .
  • Design of Experiments (DoE) : Use a 3² factorial design to optimize bromination time (X₁: 6–12 hrs) and NBS stoichiometry (X₂: 1.0–1.2 eq.), identifying critical parameters via ANOVA .

Emerging Research Directions

Q. What novel applications exist for this compound in materials science or medicinal chemistry?

  • Methodological Answer :

  • OLEDs : Incorporate into emissive layers as an electron-transport material; measure electroluminescence efficiency (cd/A) and device lifetime (LT₅₀) .
  • Antimicrobial Agents : Screen against Gram-negative pathogens (e.g., E. coli ATCC 25922) using MIC assays; correlate activity with Hammett σₚ values of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
Reactant of Route 2
5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.